Cas no 16201-63-1 (Cyclohexanol,2-phenyl-, (1R,2R)-rel-)

Cyclohexanol,2-phenyl-, (1R,2R)-rel- structure
16201-63-1 structure
Product Name:Cyclohexanol,2-phenyl-, (1R,2R)-rel-
Numero CAS:16201-63-1
MF:C12H16O
MW:176.254843711853
CID:209944
PubChem ID:10942990
Update Time:2025-04-19

Cyclohexanol,2-phenyl-, (1R,2R)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclohexanol,2-phenyl-, (1R,2R)-rel-
    • 2-phenylcyclohexan-1-ol
    • PHENYLCYCLOHEXANOL
    • (+/-)-cis-2-phenylcyclohexanol
    • (1S*,2S*)-2-phenylcyclohexanol
    • 2-PHENYL-CYCLOHEXANOL(CIS)
    • cis-2-phenyl-1-cyclohexanol
    • cis-2-phenylcyclohexan-1-ol
    • cis-2-phenylcyclohexanol
    • cis-2-phenyl-cyclohexanol
    • Nsc245088
    • trans-2-phenylcyclohexanol
    • (1R,2R)-rel-2-Phenylcyclohexanol
    • Cyclohexanol, 2-phenyl-, (S,S)-(+)-
    • cis-(1S,2S)-2-Phenylcyclohexanol
    • (1S,2S)-2-Phenylcyclohexanol
    • NSC-245088
    • 16201-63-1
    • 17540-18-0
    • UNII-3W9F34ICF3
    • (1S,2S)-2-phenylcyclohexan-1-ol
    • Cyclohexanol, 2-phenyl-, (1R,2R)-rel-
    • UNII-H78D7XBJ6D
    • NSC 245088
    • 3W9F34ICF3
    • 2-Phenylcyclohexanol, cis-
    • Cyclohexanol, 2-phenyl-, (1S,2S)-
    • SCHEMBL8746667
    • (A+/-)-cis-2-phenyl-cyclohexanol
    • (1R*,2R*)-2-phenylcyclohexanol
    • 2-Phenylcyclohexanol, (1S,2S)-
    • (S,S)-2-Phenylcyclohexanol
    • H78D7XBJ6D
    • CYCLOHEXANOL, 2-PHENYL-, CIS-
    • Cyclohexanol, 2-phenyl-, (1S-cis)-
    • DTXSID101034093
    • Inchi: 1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12-/m0/s1
    • Chiave InChI: AAIBYZBZXNWTPP-RYUDHWBXSA-N
    • Sorrisi: O[C@H]1CCCC[C@H]1C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 176.12018
  • Massa monoisotopica: 176.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2A^2
  • XLogP3: 2.7

Proprietà sperimentali

  • Densità: 1.051g/cm3
  • Punto di ebollizione: 278.5ºC at 760mmHg
  • Punto di infiammabilità: 113.3ºC
  • PSA: 20.23
  • LogP: 2.70510
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD